1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- is a compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a nitrophenyl group attached to the isoindole core, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- typically involves several steps, starting from readily available precursors. One common method involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters . Another approach includes the condensation of benzyl azides with α-diazo-α-phosphonoacetates, which provides isoindoles in good yields .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Cycloaddition: Isoindoles are known to participate in Diels-Alder reactions, forming cycloadducts with dienophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it competes with ATP for binding to the kinase’s active site, thereby inhibiting its activity . This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- can be compared with other isoindole derivatives, such as:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds also inhibit protein kinase CK2 but differ in their halogenation pattern, which can affect their potency and selectivity.
1-arylisoindoles: These derivatives are synthesized through palladium-catalyzed C-H transformations and have different substitution patterns that influence their reactivity and applications.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- lies in its specific nitrophenyl substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100873-75-4 |
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Molecular Formula |
C14H9N3O4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-(4-nitroanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9N3O4/c18-13-11-3-1-2-4-12(11)14(19)16(13)15-9-5-7-10(8-6-9)17(20)21/h1-8,15H |
InChI Key |
KNDJVIXCODRRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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